(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one is a bicyclic enone derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an α,β-unsaturated ketone (prop-2-en-1-one) to a 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. This compound’s structural uniqueness arises from the hybrid bicyclic system, which combines oxygen (3-oxa) and nitrogen (9-aza) heteroatoms within a rigid bicyclo[3.3.1]nonane framework. The (E)-configuration of the enone group is critical for its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-17(18-13-2-1-3-14(18)10-20-9-13)7-5-12-4-6-15-16(8-12)22-11-21-15/h4-8,13-14H,1-3,9-11H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRNFLKHGRGYTA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCC(C1)N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one, with CAS number 1428381-69-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| Structure | Chemical Structure |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
1. Antimicrobial Activity:
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of benzodioxole have been reported to inhibit bacterial growth effectively.
2. Anti-inflammatory Effects:
Research suggests that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes.
3. Neuroprotective Properties:
Compounds that interact with cholinergic systems have demonstrated neuroprotective effects in various models of neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
1. Enzyme Inhibition:
Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.
2. Modulation of Signal Transduction Pathways:
The compound may influence key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
| Assay Type | Result |
|---|---|
| AChE Inhibition | IC50 = 46.42 µM |
| BChE Inhibition | IC50 = 157.31 µM |
| Antimicrobial Activity | Effective against various strains |
Animal Studies
Animal studies are essential for understanding the in vivo efficacy and safety profile of the compound:
Study Design:
Mice were administered varying doses of the compound to evaluate its anti-inflammatory effects.
Findings:
The results indicated a dose-dependent reduction in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Core Bicyclic Scaffold
- Target Compound: 3-Oxa-9-azabicyclo[3.3.1]nonane. The oxygen atom at position 3 and nitrogen at position 9 create a polar, conformationally constrained scaffold. This may enhance solubility compared to purely hydrocarbon systems.
- (26F): (E)-1-((1R,5S)-3,7-diazabicyclo[3.3.1]nonan-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one fumarate (): Replaces 3-oxa with a second nitrogen (3,7-diaza), increasing basicity and hydrogen-bonding capacity. The chair-boat conformation observed in such bicyclic systems affects receptor binding .
- (b20) : (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (): Lacks the bicyclic system, instead substituting with a dimethoxyphenyl group. The absence of nitrogen/oxygen in the bridge reduces conformational rigidity but increases lipophilicity.
Substituent Variations
Pharmacological Activity Comparisons
Conformational Analysis
- Target Compound: The 3-oxa-9-azabicyclo[3.3.1]nonane system likely adopts a chair-boat conformation, as seen in related 3-thia-7-azabicyclo[3.3.1]nonane derivatives . Puckering coordinates (Cremer-Pople parameters) would quantify ring distortion .
- (26F) : Chair-boat conformation confirmed via X-ray crystallography; nitrogen positioning impacts hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
